Cas no 13556-71-3 (N-Benzylpyridin-4-amine)

N-Benzylpyridin-4-amine is a versatile organic compound with significant applications in pharmaceuticals and materials science. It offers high purity and stability, facilitating its use in the synthesis of various heterocyclic compounds. Its unique structure and chemical properties make it an attractive building block for the development of novel drugs and advanced materials.
N-Benzylpyridin-4-amine structure
N-Benzylpyridin-4-amine structure
Product Name:N-Benzylpyridin-4-amine
CAS No:13556-71-3
MF:C12H12N2
MW:184.237082481384
CID:119725
PubChem ID:776251
Update Time:2025-10-31

N-Benzylpyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-Benzylpyridin-4-amine
    • 4-Pyridinamine,N-(phenylmethyl)-
    • Benzyl-pyridin-4-ylamine
    • 4-Benzylaminopyridine
    • benzyl-pyridin-4-yl-amine
    • N-benzyl-4-aminopyridine
    • SCHEMBL2126955
    • J-006719
    • FT-0650964
    • DTXSID40354559
    • ChemDiv2_003360
    • Z359298544
    • A806953
    • BS-26476
    • 13556-71-3
    • HMS1378I16
    • AM20050793
    • 4-(benzylamino)pyridine
    • LCUREJHJUJCKQS-UHFFFAOYSA-N
    • SB52392
    • AKOS005431350
    • EN300-53430
    • CS-0445424
    • STK386815
    • DB-006666
    • MDL: MFCD00466069
    • Inchi: 1S/C12H12N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2,(H,13,14)
    • InChI Key: LCUREJHJUJCKQS-UHFFFAOYSA-N
    • SMILES: N(C1C=CN=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 184.10000
  • Monoisotopic Mass: 184.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.131
  • Boiling Point: 330.8°C at 760 mmHg
  • Flash Point: 153.8°C
  • Refractive Index: 1.636
  • PSA: 24.92000
  • LogP: 2.76670

N-Benzylpyridin-4-amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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N-Benzylpyridin-4-amine Suppliers

Amadis Chemical Company Limited
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(CAS:13556-71-3)N-Benzylpyridin-4-amine
Order Number:A806953
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):621.0
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N-Benzylpyridin-4-amine Related Literature

Additional information on N-Benzylpyridin-4-amine

N-Benzylpyridin-4-amine (CAS No. 13556-71-3): A Comprehensive Overview

N-Benzylpyridin-4-amine, chemically identified by the CAS number 13556-71-3, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a pyridine core substituted with a benzyl group at the 4-position and an amine functional group, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development.

The structural motif of N-Benzylpyridin-4-amine makes it a valuable scaffold for designing novel bioactive molecules. The pyridine ring is a well-known pharmacophore in many therapeutic agents, while the benzyl substitution enhances lipophilicity and metabolic stability. These features collectively contribute to its potential as an intermediate in synthesizing complex molecules with pharmacological relevance.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds like N-Benzylpyridin-4-amine. Studies have demonstrated its role as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation, making it a focal point for ongoing research.

In the context of modern medicinal chemistry, the utility of N-Benzylpyridin-4-amine extends beyond its role as a mere building block. Researchers have leveraged its structural flexibility to develop molecules with enhanced binding affinity and selectivity. This has been particularly evident in the design of kinase inhibitors, where the pyridine-benzyl amine scaffold has been modified to achieve high potency against specific targets.

The synthesis of N-Benzylpyridin-4-amine typically involves multi-step organic reactions, starting from readily available precursors. The process often includes functional group transformations such as bromination, nucleophilic substitution, and reduction steps to introduce the desired substituents at the 4-position of the pyridine ring. Advanced synthetic methodologies, including transition-metal-catalyzed reactions, have further optimized the production of this compound, ensuring high yields and purity.

One of the most compelling aspects of N-Benzylpyridin-4-amine is its potential in modulating neurological pathways. Emerging research suggests that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to fine-tune its structure allows chemists to explore various pharmacological profiles, opening new avenues for therapeutic intervention.

The pharmaceutical industry has taken note of these findings, leading to increased investment in exploring derivatives of N-Benzylpyridin-4-amine. Preclinical studies are underway to evaluate their efficacy and safety in animal models. These studies aim to provide a solid foundation for translating laboratory discoveries into clinical applications, ultimately benefiting patients suffering from chronic and debilitating conditions.

The chemical properties of N-Benzylpyridin-4-amine also make it a valuable tool in chemical biology research. Its ability to interact with biological targets provides insights into disease mechanisms and helps in developing probes for diagnostic purposes. Furthermore, its stability under various conditions enhances its utility as a reference compound in analytical chemistry techniques.

As our understanding of molecular interactions continues to evolve, the significance of compounds like N-Benzylpyridin-4-amine is likely to grow. The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery process, enabling researchers to rapidly identify promising candidates for further development. This synergy between experimental and computational approaches is poised to unlock new therapeutic possibilities.

In conclusion, N-Benzylpyridin-4-amine (CAS No. 13556-71-3) stands out as a versatile and multifaceted compound with broad applications in pharmaceutical research. Its unique structural features and functional properties make it an indispensable tool for chemists and biologists alike. As ongoing studies continue to uncover its potential, it is clear that this compound will remain at the forefront of drug discovery efforts for years to come.

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Amadis Chemical Company Limited
(CAS:13556-71-3)N-Benzylpyridin-4-amine
A806953
Purity:99%
Quantity:25g
Price ($):621.0
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